Specific Scientific Field: Psychopharmacology and Addiction Medicine
Application Summary: PF-5190457 is a novel ghrelin receptor inverse agonist that has been studied for its potential in treating alcohol use disorder . Ghrelin is a hormone that stimulates appetite, and its receptor has been implicated in the rewarding properties of addictive substances like alcohol .
Methods of Application: In a preclinical study, PF-5190457 was administered to rats along with alcohol to test its effects on locomotor activity and loss-of-righting reflex . In a phase 1b human laboratory study, PF-5190457 was administered to heavy alcohol drinkers in a single-blind, placebo-controlled, within-subject design .
Results or Outcomes: PF-5190457 (100 mg b.i.d.) reduced alcohol craving during the cue-reactivity procedure .
Specific Scientific Field: Endocrinology and Metabolism
Application Summary: PF-5190457 has been reported to potently increase insulin secretion in glucose-stimulated human islets . This suggests a potential application in the treatment of diabetes, a disease characterized by impaired insulin secretion and action.
Results or Outcomes: The statement that pf-5190457 potently increases insulin secretion suggests that the compound was effective in enhancing the insulin response to glucose in human islet cells .
PF-5190457 is a novel compound classified as a ghrelin receptor inverse agonist, specifically targeting the growth hormone secretagogue receptor type 1a (GHS-R1a). This compound is currently under clinical investigation for its potential to treat alcohol use disorder. PF-5190457 functions by inhibiting the constitutive activity of GHS-R1a and competitively blocking its activation by acyl-ghrelin, a hormone that stimulates appetite and promotes food intake. Its chemical structure includes an indane moiety, which consists of a cyclopentane fused to a benzene ring, and it has a molecular formula of C29H32N6OS .
PF-5190457 undergoes biotransformation primarily in the liver, where it is metabolized into several hydroxylated metabolites. Notably, one major metabolite identified is PF-6870961, which was observed in human plasma following oral administration of PF-5190457. The formation of this metabolite involves the action of molybdenum-containing oxidases such as aldehyde oxidase and xanthine oxidase, which are critical for its metabolic pathway . The
PF-5190457 has demonstrated significant biological activity in preclinical studies. It has been shown to reduce alcohol craving and consumption in rodent models, suggesting its potential efficacy in treating alcohol use disorder. The compound's pharmacodynamics include altering the acyl-to-total ghrelin ratio and influencing insulin-like growth factor-1 levels . Additionally, safety and tolerability assessments during clinical trials indicate that PF-5190457 can be administered alongside alcohol without significant adverse effects, although caution is warranted due to possible interactions .
The synthesis of PF-5190457 involves multiple steps that focus on constructing its complex molecular framework. The initial synthetic route likely includes:
PF-5190457 is primarily being studied for its application in treating alcohol use disorder. Its mechanism as a ghrelin receptor inverse agonist positions it as a promising candidate for reducing alcohol cravings and consumption. Beyond this primary application, there may be potential for PF-5190457 in other metabolic disorders related to ghrelin signaling, including obesity and type 2 diabetes .
Studies investigating the interactions between PF-5190457 and alcohol have provided insights into its safety profile. Preclinical experiments indicated that co-administration with alcohol did not lead to significant adverse effects on locomotor activity or sedation levels beyond what would be expected from alcohol alone. Clinical trials further confirmed that PF-5190457 could be safely administered with alcohol, although it may increase sedation and affect heart rate and blood glucose levels .
Several compounds share structural or functional similarities with PF-5190457. Here are some notable examples:
Compound Name | Class | Unique Features |
---|---|---|
Raloxifene Hydrochloride | Selective Estrogen Receptor Modulator | Used primarily for osteoporosis treatment |
Febuxostat | Xanthine Oxidase Inhibitor | Primarily used for gout management |
Tacrine | Acetylcholinesterase Inhibitor | Used in Alzheimer's disease treatment |
PF-6870961 | Metabolite of PF-5190457 | Hydroxylated form with potential similar effects |
PF-5190457 stands out due to its specific targeting of GHS-R1a as an inverse agonist, differentiating it from other compounds that may act through different mechanisms or target different receptors .
The synthetic strategy for PF-5190457 employs a modular framework centered on a spiro-azetidino-piperidine scaffold, which provides flexible incorporation of diverse functional groups [21]. The overall approach utilizes a convergent synthesis pathway that enables efficient construction of the complex molecular architecture characteristic of this ghrelin receptor inverse agonist [3].
The synthesis begins with the formation of a key chiral intermediate through a one-pot sequence reaction [21]. Chiral amine 12a is reacted with chloroaldehyde 12b in the presence of sodium cyanoborohydride to deliver bulk quantities of scaffold 13 with retention of stereochemistry at the carbon-5 position [21]. This reaction proceeds under carefully controlled conditions involving acetic acid and methanol at 50 degrees Celsius for two hours, followed by treatment with sodium cyanoborohydride at 70 degrees Celsius, achieving an impressive 99 percent yield [21].
The strategic incorporation of the indane moiety utilizes Suzuki coupling methodology [21]. The borylation reaction employs bis(pinacolato)diboron with palladium(diphenylphosphinoferrocene)dichloride as catalyst, potassium acetate as base, and dioxane as solvent at 110 degrees Celsius [21]. This is followed by Suzuki coupling with various aryl halides using palladium(diphenylphosphinoferrocene)dichloride catalyst and aqueous potassium carbonate, achieving greater than 90 percent conversion [21].
Synthetic Step | Key Intermediate | Reaction Conditions | Yield (%) |
---|---|---|---|
Formation of chiral amine 12a | Compound 12a (chiral amine) | Acetic acid, methanol, 50°C, 2h; sodium cyanoborohydride, 70°C | 99 |
Suzuki coupling with R1 incorporation | Scaffold 13 (spiro-azetidino-piperidine) | Palladium(diphenylphosphinoferrocene)dichloride (2.5 mol%), potassium carbonate, dioxane, 110°C, 3h | 90 |
Deprotection under acidic conditions | Compound 15b (unmasked piperidine) | Hydrochloric acid or trifluoroacetic acid | Not reported |
Amide coupling with benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate or carbonyldiimidazole | PF-5190457 (final product) | Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate or carbonyldiimidazole, diisopropylethylamine or triethylamine | 50-99 |
The deprotection strategy involves treatment with either hydrochloric acid or trifluoroacetic acid to unmask the piperidine nitrogen for subsequent amide coupling [21]. The final amide coupling step utilizes either benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate or carbonyldiimidazole as coupling agents with diisopropylethylamine or triethylamine as base, achieving yields ranging from 50 to 99 percent depending on the specific carboxylic acid partner [21].
The synthesis of PF-5190457 involves several critical intermediates that require careful optimization to achieve high yields and purity [21]. The spiro-azetidino-piperidine core represents a pharmaceutically important scaffold that presents unique synthetic challenges due to its spirocyclic nature [26] [27].
The preparation of the boronate intermediate 1 follows a literature procedure involving five synthetic steps [10]. This intermediate serves as a crucial building block for the subsequent Suzuki coupling reaction that introduces the hydroxyl functionality essential for metabolite synthesis [10]. The optimization of this sequence focused on achieving high regioselectivity and minimizing side reactions that could compromise the overall yield [10].
The synthesis of oxygen-benzyl protected pyrimidine 2 required significant optimization to improve upon previously reported methods [10]. The key improvement involved using a reversed order of reactant addition, where the in situ generated benzyloxide was added to a solution of 4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine rather than the reverse [10]. This modification enabled selective substitution of the more reactive mesyl group and formation of the desired product in 91 percent isolated yield, a substantial improvement over the previously reported 56 percent yield [10].
The Suzuki coupling between boronate 1 and oxygen-benzyl protected pyrimidine 2 represents a critical step in constructing the complex molecular framework [10]. This reaction successfully introduces the key hydroxyl functionality of intermediate 3 through the coupling of these two advanced intermediates [10]. The reaction conditions were carefully optimized to ensure high conversion while minimizing competing side reactions [10].
The simultaneous removal of both oxygen-benzyl and nitrogen-tert-butoxycarbonyl protecting groups under acidic conditions yields intermediate 4, which is highly hygroscopic and unstable when exposed to air and light [10]. This instability necessitated conducting the hydrolysis under an inert atmosphere with anhydrous conditions, and the crude compound was immediately used in the subsequent coupling reaction without isolation or purification [10].
The biotransformation of PF-5190457 involves multiple enzymatic pathways that produce several metabolites with varying pharmacological significance [17] [18]. Following oral administration in clinical studies, hydroxyl metabolites were observed in human plasma, including one major metabolite that had not been previously identified in human liver microsomal incubations [17].
The primary biotransformation pathway involves molybdenum-containing enzymes rather than the initially expected cytochrome P450 system [17]. Human liver cytosol incubations demonstrated the formation of PF-6870961, the major hydroxy metabolite, without the addition of cofactors typically required for cytochrome P450 activity [17]. This metabolite was not observed in human liver microsomes supplemented with nicotinamide adenine dinucleotide phosphate, indicating that cytochrome P450 enzymes are not the primary metabolic pathway [17].
Nuclear magnetic resonance spectroscopy analysis revealed that the hydroxylation occurs specifically at the carbon-2 position of the 1,3-diazine ring of the pyrimidine moiety [17] [10]. Mass spectral analysis showed the presence of a protonated molecular ion 16 mass units higher than the parent compound, indicating the addition of oxygen to form a hydroxyl group [17]. Fragment ions with greater abundance included mass-to-charge ratios of 351.2179, 305.1430, and 225.1022, indicative of oxidative biotransformation on the indenyl-pyrimidine portion of the molecule [17].
Metabolic Process | Enzyme/Location | Metabolite | Michaelis constant (micromolar) | Intrinsic Clearance (milliliters per minute per milligram protein) |
---|---|---|---|---|
Cytochrome P450-mediated hydroxylation | Human liver microsomes | Minor hydroxyl metabolites | Not determined | Not determined |
Aldehyde oxidase metabolism | Human liver cytosol | PF-6870961 | 42.8 ± 4.1 | 0.002 |
Xanthine oxidase metabolism | Human liver cytosol | PF-6870961 | 6.9 ± 0.8 (recombinant aldehyde oxidase) | 0.06 (recombinant aldehyde oxidase) |
PF-6870961 formation | Liver cytosol (aldehyde oxidase dominant) | Major hydroxy metabolite | 42.8 ± 4.1 | 0.002 |
The enzymatic characterization studies revealed that both aldehyde oxidase and xanthine oxidase are involved in the biotransformation of PF-5190457 [17]. Inhibition studies using raloxifene (aldehyde oxidase inhibitor) and febuxostat (xanthine oxidase inhibitor) demonstrated that both enzymes contribute to PF-6870961 formation, with aldehyde oxidase showing dominance based on greater inhibition with raloxifene [17]. The Michaelis constant values were determined to be 42.8 ± 4.1 micromolar for human liver cytosol and 6.9 ± 0.8 micromolar for recombinant aldehyde oxidase [17].
Human hepatocyte incubations confirmed the formation of PF-6870961 and revealed additional minor metabolites [17]. The addition of 1-aminobenzotriazole, a broad-spectrum cytochrome P450 inactivator, inhibited the formation of minor metabolites but did not affect the major metabolite PF-6870961, further confirming that cytochrome P450 enzymes are responsible for minor metabolite formation while molybdenum-containing enzymes produce the major metabolite [17].
The synthesis of PF-6870961, the major hydroxy metabolite of PF-5190457, presented several significant technical challenges that required innovative solutions [10]. The initial attempts to produce this metabolite through biosynthetic methods using liver cytosol were limited by the small quantities obtainable, necessitating the development of a robust synthetic route [10].
The primary synthetic challenge involved the instability of key intermediates, particularly the deprotected compound 4, which proved to be highly hygroscopic and unstable when exposed to air and light [10]. This instability required the implementation of stringent reaction conditions including inert atmosphere protection and anhydrous conditions throughout the deprotection and subsequent coupling steps [10]. The crude intermediate was immediately used in the next synthetic step without attempted isolation or purification to prevent decomposition [10].
The amide bond formation between the unstable intermediate 4 and 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride represented another major challenge [10]. Initial coupling conditions involving preactivation of the acid with coupling reagent in the presence of base prior to amine addition resulted in unidentified polar impurities that required extensive chromatographic purification, leading to low material recovery and unsatisfactory purity [10].
Synthetic Challenge | Solution/Strategy | Impact on Yield |
---|---|---|
Instability of deprotected intermediate 4 | Inert atmosphere, anhydrous conditions, immediate use | Prevented decomposition |
Amide bond formation optimization | Portionwise addition of (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate and base | Improved coupling efficiency |
Purification of polar product PF-6870961 | Hydrochloride salt formation and recrystallization | Greater than 98% purity achieved |
Formation of unidentified polar impurities | Modified coupling protocol with (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Eliminated chromatography purification |
Extensive optimization of the coupling protocol focused on reagent selection, with (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate proving most effective among the tested coupling reagents including (1-[bis(dimethylamino)methylene]-1hydrogen-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) [10]. The order and portionwise addition of coupling reagent and base proved critical for achieving complete and clean conversion [10].
The purification of the polar product PF-6870961 required development of an alternative approach to traditional chromatographic methods [10]. The solution involved isolation as a solid after simple aqueous work-up followed by ether wash, with further purification through hydrochloride salt formation [10]. Two recrystallizations from 85 percent aqueous ethanol provided PF-6870961 hydrochloride in 51 percent yield with greater than 98 percent purity [10]. Additional material was recovered from mother liquor through conversion to free base, silica column purification, and reconversion to hydrochloride, achieving an overall yield of 89 percent with greater than 98 percent purity [10].